3-(2-Methyl-1H-imidazol-1-yl)butanoic acid is a chemical compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 172.20 g/mol. It is classified as an organic compound containing an imidazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms. The compound is primarily used in scientific research for various applications, including organic synthesis and biological studies. Its purity is typically around 95%, and it is categorized as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
The synthesis of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid generally involves the reaction of 2-methylimidazole with butanoic acid derivatives. This process may require specific conditions such as temperature, pressure, and the presence of catalysts to optimize yield and purity. The cyclization of appropriate precursors under controlled conditions is a common approach utilized in both laboratory and industrial settings .
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. This interaction can modulate enzymatic activities and affect metabolic pathways within biological systems .
Relevant physical data include:
These properties make it suitable for various applications in research and industry .
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid has several significant applications:
The unique structure combining an imidazole ring with a butanoic acid group enhances its versatility across various fields .
Conventional synthesis routes for 3-(2-methyl-1H-imidazol-1-yl)butanoic acid (CAS 98009-61-1) primarily exploit nucleophilic substitution and Michael addition reactions. The most established pathway involves the reaction of 2-methylimidazole with ethyl 4-bromobutyrate under reflux conditions in aprotic solvents, followed by alkaline hydrolysis to yield the target carboxylic acid . This method typically employs anhydrous potassium carbonate as a base in dimethylformamide (DMF) at 80-90°C for 12-24 hours, achieving moderate yields (55-65%). Alternative pathways utilize Michael addition of 2-methylimidazole to ethyl acrylate, though this route suffers from regioselectivity challenges due to competing bis-alkylation and requires careful stoichiometric control (1.2:1 acrylate/imidazole ratio) [1].
The steric influence of the 2-methyl group significantly impacts reaction kinetics, necessitating harsher reaction conditions compared to unsubstituted imidazole derivatives. Crystallographic analyses of structural analogs indicate that N-alkylation occurs preferentially at the less sterically hindered N3 position of the imidazole ring, though the methyl substituent reduces overall nucleophilicity by approximately 30% compared to imidazole itself [1] [9]. Purification challenges arise from residual starting materials, often requiring silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1 to 4:1) to achieve >95% purity for research applications.
Modern synthetic strategies emphasize solvent reduction and energy efficiency through microwave-assisted and aqueous-phase reactions. As demonstrated in the synthesis of related imidazole-pyrimidine hybrids, microwave irradiation enables rapid N-alkylation of 2-methylimidazole with 4-bromobutyrate derivatives in aqueous media (90°C, 5-10 minutes), achieving yields comparable to traditional methods while reducing reaction times by >95% [7]. This approach eliminates organic solvents and facilitates direct precipitation of products, significantly improving atom economy (from 68% to 92%) and reducing E-factor values [5] [7].
Catalyst-free conditions have been successfully implemented using water as reaction media at elevated temperatures (80-90°C), leveraging the inherent solubility of imidazolium intermediates. Recent innovations include phase-transfer catalysis with biodegradable catalysts like ethyltriphenylphosphonium bromides, enabling efficient reactions at lower temperatures (50-60°C) while maintaining yields >70% [5]. These green protocols effectively suppress the formation of quaternary ammonium byproducts that commonly plague traditional alkylations of heterocycles.
Table 1: Green Synthesis Performance Comparison
Method | Reaction Time | Temperature (°C) | Solvent | Yield (%) |
---|---|---|---|---|
Conventional Reflux | 12-24 hours | 80-90 | DMF | 55-65 |
Microwave (Aqueous) | 5-10 minutes | 90 | H₂O | 60-70 |
Phase-Transfer Catalysis | 3-4 hours | 50-60 | Toluene/H₂O | 70-75 |
Systematic optimization studies reveal critical parameters for industrial translation. Stoichiometric balancing demonstrates that a 1.05:1.00 molar ratio (2-methylimidazole: alkylating agent) maximizes yield while minimizing diester formation. Temperature profiling identifies 85±2°C as optimal for conventional synthesis, with Arrhenius analysis showing activation energy of 85 kJ/mol for the N-alkylation step .
Solvent screening establishes that polar aprotic solvents (DMF, NMP) outperform protic and non-polar alternatives, with DMF providing the best balance of solubility and reactivity. Crucially, water content must be maintained below 0.5% to prevent hydrolysis of the ester precursor. For the hydrolysis step, saponification with 2N NaOH in THF/water (4:1) at 0-5°C minimizes decarboxylation risks, followed by acidification to pH 2.5 for crystallization [8].
Table 2: Optimized Reaction Parameters for Scalable Production
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Molar Ratio (Imidazole:Alkylating Agent) | 1.05:1.00 | Prevents excess alkylating agent (reduces diester byproducts) |
Reaction Temperature | 85±2°C | Balances kinetics vs. decomposition |
Solvent System | Anhydrous DMF | Maximizes nucleophilicity |
Water Content | <0.5% | Prevents ester hydrolysis |
Hydrolysis Conditions | 2N NaOH, THF/H₂O (4:1), 0-5°C | Minimizes decarboxylation |
Crystallization pH | 2.5±0.1 | Optimal product recovery |
Continuous flow chemistry has emerged as a promising scale-up platform, with microreactor systems achieving space-time yields 3-fold higher than batch processes through precise residence time control (15 minutes) and efficient heat transfer. These systems effectively manage the exothermic nature of the alkylation step (ΔH = -120 kJ/mol) while maintaining consistent product quality (purity >97%) across kilogram-scale productions [8].
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